molecular formula C15H12Cl2N2 B2829342 N,N-bis(2-chlorobenzyl)cyanamide CAS No. 75326-67-9

N,N-bis(2-chlorobenzyl)cyanamide

Cat. No. B2829342
CAS RN: 75326-67-9
M. Wt: 291.18
InChI Key: DOHQGWASJBIZKA-UHFFFAOYSA-N
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Description

“N,N-bis(2-chlorobenzyl)cyanamide” is a chemical compound with the molecular formula C15H12Cl2N2 and a molecular weight of 291.18 . It is also known by the synonym "bis(2-chlorophenyl)methylamine" .


Synthesis Analysis

The synthesis of cyanamides, including “this compound”, has been a topic of interest in recent years . The chemistry of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its nitrogen-carbon-nitrogen (NCN) connectivity . This unique structure is chemically promiscuous and contributes to the compound’s diverse applications in synthetic chemistry .


Chemical Reactions Analysis

Cyanamides, including “this compound”, have found applications in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C15H12Cl2N2 and a molecular weight of 291.18 .

Scientific Research Applications

Biological Activity in Cancer Research

  • Metabolite of Cyclophosphamide : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a compound related to N,N-bis(2-chlorobenzyl)cyanamide, has been identified as a biologically active metabolite of cyclophosphamide, an anticancer drug. This metabolite exhibits potent alkylating properties with significant antitumor activity both in vitro and in vivo, suggesting a key role in cyclophosphamide's biological activities (Colvin, Padgett, & Fenselau, 1973).

Chemical Synthesis and Characterization

  • Preparation of N-Substituted Cyanamides : Research has been conducted on the preparation of various N-substituted cyanamides, including this compound. These studies focus on their synthesis and characterization, contributing to the development of novel compounds for potential applications in materials science and chemistry (Kupchik & Feiccabrino, 1975).

Material Science Applications

  • Renewable Thermosetting Resin : Research has explored the use of cyanamide derivatives in developing renewable thermosetting resins. These resins, derived from sustainable feedstocks like eugenol, exhibit high thermal stability and potential for use in various industrial applications, including maritime environments (Harvey et al., 2014).

Catalysis

  • Catalyst for Oxygen Reduction : Cyanamide derivatives have been used in the preparation of metal-nitrogen-carbon oxygen reduction catalysts. These catalysts demonstrate good performance, highlighting the potential of cyanamide derivatives in enhancing the efficiency of fuel cells and other applications requiring oxygen reduction (Chung et al., 2010).

Polymer Science

  • Synthesis of Homopolyamide and Copolyamides : Biscyanamides have been used as starting materials to synthesize N-cyano-substituted homopolyamide and copolyamides. These modified polyamides exhibit higher solubility and thermal stability, opening up new avenues in polymer science for creating advanced materials with enhanced properties (Diakoumakos & Mikroyannidis, 1993).

Mechanism of Action

The mechanism of action of cyanamides involves a nucleophilic attack . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Safety and Hazards

While specific safety and hazard information for “N,N-bis(2-chlorobenzyl)cyanamide” was not found, it’s important to note that cyanamides are generally considered hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and are suspected of causing cancer and damaging fertility .

Future Directions

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in recent years, along with the development of more sustainable and robust synthetic routes to these compounds . Future research will likely continue to explore the diverse applications of these compounds in synthetic chemistry .

properties

IUPAC Name

bis[(2-chlorophenyl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHQGWASJBIZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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